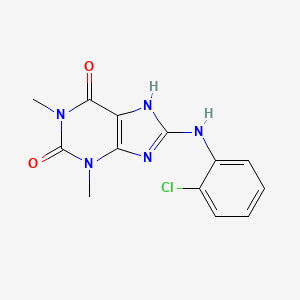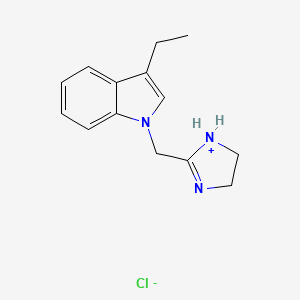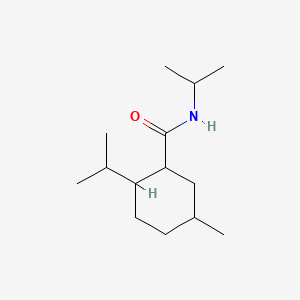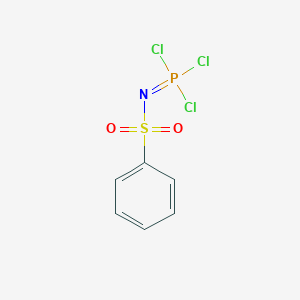
Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate is a chemical compound with the molecular formula C38H76O4S2Sn. It is also known by its synonym, dioctyltinbis(isooctyl .beta.-mercaptopropionate). This compound is characterized by its unique structure, which includes a tin (Sn) atom coordinated with sulfur (S) atoms and ester groups. It is primarily used in various industrial applications due to its stabilizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate typically involves the reaction of dioctyltin oxide with isooctyl mercaptopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Dioctyltin oxide} + \text{Isooctyl mercaptopropionate} \rightarrow \text{Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate} ]
Industrial Production Methods
In an industrial setting, the production of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives.
Scientific Research Applications
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to enhance the thermal stability of polymers.
Biology: Investigated for its potential use in biological systems due to its unique coordination chemistry.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used as a heat stabilizer in the production of polyvinyl chloride (PVC) and other plastics.
Mechanism of Action
The mechanism of action of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves its ability to stabilize polymers by interacting with the polymer chains and preventing degradation. The tin atom in the compound plays a crucial role in this stabilization process by forming strong bonds with the polymer chains, thereby enhancing their thermal stability.
Comparison with Similar Compounds
Similar Compounds
- Dioctyltin dilaurate
- Dibutyltin dilaurate
- Dioctyltin bis(2-ethylhexyl thioglycolate)
Uniqueness
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate is unique due to its specific structure, which includes both ester and sulfur groups coordinated with a tin atom. This unique structure imparts superior stabilizing properties compared to other similar compounds, making it highly effective in industrial applications.
Properties
CAS No. |
50788-67-5 |
|---|---|
Molecular Formula |
C38H76O4S2Sn |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
6-methylheptyl 3-[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2C8H17.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;2*1-3-5-7-8-6-4-2;/h2*10,14H,3-9H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
DLSNCIMATOOTPT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)


